

# Application Notes and Protocols: Enzymatic Assays for 3CLpro Inhibition by MK-7845

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## Compound of Interest

Compound Name: MK-7845

Cat. No.: B12386714

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## Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. Its critical role in processing viral polyproteins makes it a prime target for antiviral drug development. **MK-7845** is a novel, potent, and reversible covalent inhibitor of 3CLpro, demonstrating broad-spectrum activity against various coronaviruses.[1][2][3] This document provides detailed application notes and protocols for conducting enzymatic assays to evaluate the inhibitory activity of **MK-7845** against 3CLpro. The primary method described is a Fluorescence Resonance Energy Transfer (FRET)-based assay, a widely used and robust method for quantifying protease activity.

## Data Presentation

The inhibitory activity of **MK-7845** against 3CLpro from a panel of human coronaviruses has been determined using FRET-based enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the potent and broad-spectrum nature of this inhibitor.

Viral Protease	Coronavirus Genus	MK-7845 IC50 (nM)[2]
SARS-CoV-2 3CLpro	Betacoronavirus	8.7
SARS-CoV-1 3CLpro	Betacoronavirus	19.2
MERS-CoV 3CLpro	Betacoronavirus	318
hCoV-OC43 3CLpro	Betacoronavirus	17.0
hCoV-HKU1 3CLpro	Betacoronavirus	25.5
hCoV-229E 3CLpro	Alphacoronavirus	307
hCoV-NL63 3CLpro	Alphacoronavirus	167

## Experimental Protocols

### FRET-Based 3CLpro Inhibition Assay

This protocol details the materials and steps required to measure the inhibitory activity of **MK-7845** against 3CLpro using a FRET-based assay. The principle of the assay relies on the cleavage of a fluorogenic substrate by 3CLpro, which separates a quencher and a fluorophore, resulting in an increase in fluorescence.

#### Materials and Reagents:

- Recombinant 3CLpro: Purified 3CLpro from the coronavirus of interest.
- FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (or a similar recognized 3CLpro substrate). Stock solution prepared in DMSO.
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
- Inhibitor: **MK-7845**, prepared in a dilution series in DMSO.
- Reaction Plates: Black, low-volume 384-well plates.
- Plate Reader: A fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.

## Experimental Procedure:

- Reagent Preparation:
  - Prepare the assay buffer and store it at 4°C.
  - Prepare a 10 mM stock solution of the FRET substrate in DMSO.
  - Prepare a 10 mM stock solution of **MK-7845** in DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
- Assay Protocol:
  - In a 384-well plate, add 0.5 µL of each **MK-7845** dilution or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.
  - Add 25 µL of 3CLpro enzyme diluted in assay buffer to each well, except for the no-enzyme control wells. The final enzyme concentration should be in the low nanomolar range (e.g., 20-50 nM), which should be optimized for linear substrate cleavage over the assay time.
  - For the no-enzyme control wells, add 25 µL of assay buffer.
  - Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
  - Initiate the enzymatic reaction by adding 25 µL of the FRET substrate diluted in assay buffer to all wells. The final substrate concentration should be at or near its  $K_m$  value (typically 10-20 µM).
  - Immediately place the plate in a fluorescence plate reader.
- Data Acquisition:
  - Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.

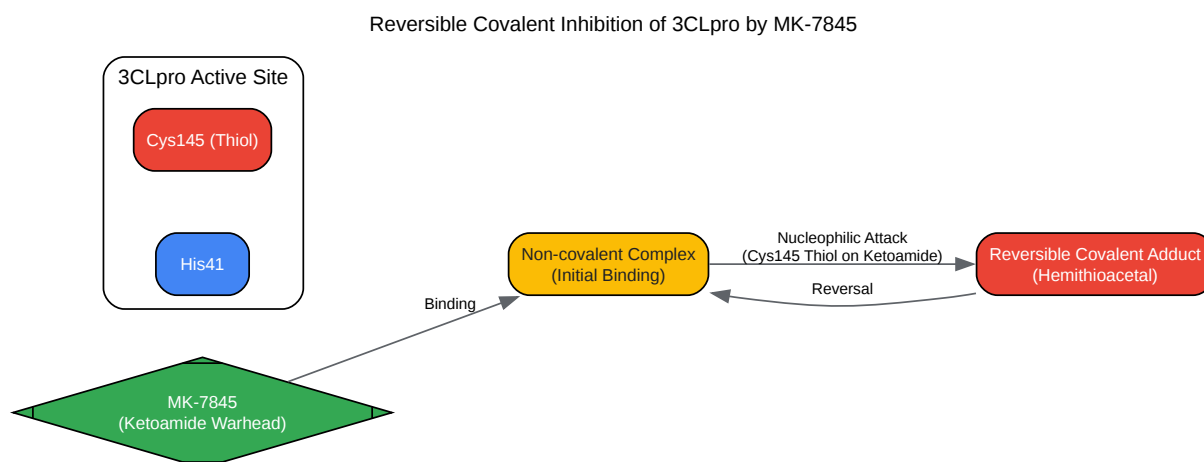
- The rate of reaction is determined from the linear portion of the fluorescence increase over time.
- Data Analysis:
  - Calculate the initial velocity (rate of fluorescence increase) for each well.
  - Normalize the data:
    - The "0% inhibition" control is the rate of the enzyme reaction with DMSO only.
    - The "100% inhibition" control is the rate of the no-enzyme control.
  - Calculate the percent inhibition for each **MK-7845** concentration: % Inhibition =  $100 * (1 - (V_{\text{inhibitor}} - V_{\text{no\_enzyme}}) / (V_{\text{no\_inhibitor}} - V_{\text{no\_enzyme}}))$  where V is the initial velocity.
  - Plot the percent inhibition against the logarithm of the **MK-7845** concentration.
  - Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

## Visualizations



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Caption: Workflow for the FRET-based 3CLpro inhibition assay.



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Caption: Mechanism of reversible covalent inhibition of 3CLpro by **MK-7845**.

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## References

- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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